molecular formula C20H35NO2 B11461264 {2-[2-Ethyl-2-methyl-4-(3-methylbutyl)oxan-4-YL]ethyl}[(furan-2-YL)methyl]amine

{2-[2-Ethyl-2-methyl-4-(3-methylbutyl)oxan-4-YL]ethyl}[(furan-2-YL)methyl]amine

Cat. No.: B11461264
M. Wt: 321.5 g/mol
InChI Key: VHLPQWRVCDNNDT-UHFFFAOYSA-N
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Description

The compound {2-[2-Ethyl-2-methyl-4-(3-methylbutyl)oxan-4-YL]ethyl}[(furan-2-YL)methyl]amine is a complex organic molecule that features both an oxane ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-Ethyl-2-methyl-4-(3-methylbutyl)oxan-4-YL]ethyl}[(furan-2-YL)methyl]amine typically involves multiple steps. One common approach is to start with the formation of the oxane ring through a cyclization reaction. This is followed by the introduction of the furan ring via a coupling reaction. The final step involves the attachment of the amine group through a substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxane ring, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxane ring can produce dihydrooxane derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[2-Ethyl-2-methyl-4-(3-methylbutyl)oxan-4-YL]ethyl}[(furan-2-YL)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a valuable target for drug discovery.

Industry

In industrial applications, this compound is used in the production of advanced materials. Its unique properties can enhance the performance of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of {2-[2-Ethyl-2-methyl-4-(3-methylbutyl)oxan-4-YL]ethyl}[(furan-2-YL)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group.

    Ethyl 3-(furan-2-yl)propionate: A compound with a similar furan ring structure.

Uniqueness

What sets {2-[2-Ethyl-2-methyl-4-(3-methylbutyl)oxan-4-YL]ethyl}[(furan-2-YL)methyl]amine apart is its combination of an oxane ring and a furan ring, along with an amine group. This unique structure provides a distinct set of chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C20H35NO2

Molecular Weight

321.5 g/mol

IUPAC Name

2-[2-ethyl-2-methyl-4-(3-methylbutyl)oxan-4-yl]-N-(furan-2-ylmethyl)ethanamine

InChI

InChI=1S/C20H35NO2/c1-5-19(4)16-20(11-14-23-19,9-8-17(2)3)10-12-21-15-18-7-6-13-22-18/h6-7,13,17,21H,5,8-12,14-16H2,1-4H3

InChI Key

VHLPQWRVCDNNDT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CCO1)(CCC(C)C)CCNCC2=CC=CO2)C

Origin of Product

United States

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